7-Aminoquinoline-8-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoquinoline-8-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position and a sulfonic acid group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-8-sulfonic acid typically involves the nitration of quinoline to produce 7-nitroquinoline, followed by reduction to yield 7-aminoquinoline. The sulfonation of 7-aminoquinoline is then carried out using sulfuric acid to introduce the sulfonic acid group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents as catalysts to enhance the efficiency and selectivity of the reactions. These solvents provide a greener and more economical alternative to traditional catalysts .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
7-Aminoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Aminoquinoline-8-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can enhance solubility and facilitate interactions with biological membranes. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .
Comparison with Similar Compounds
8-Aminoquinoline: A closely related compound with an amino group at the 8th position. It is known for its antimalarial activity.
Quinolin-8-amine: Another derivative with similar structural features and applications in medicinal chemistry.
Quinoxalines: Compounds with a similar quinoline backbone but different functional groups, used in various chemical and biological applications
Uniqueness: 7-Aminoquinoline-8-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the quinoline ring
Properties
CAS No. |
856086-42-5 |
---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
7-aminoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-7-4-3-6-2-1-5-11-8(6)9(7)15(12,13)14/h1-5H,10H2,(H,12,13,14) |
InChI Key |
JMMXUBNISMWYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N)S(=O)(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.